1-(4-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-(4-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a cyano group at the 4-position and a fluoropyrrolidine moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . Another method involves the selective fluorination of pyridines, which can be achieved using reagents like Selectfluor® .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(4-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 1-(4-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and fluoropyrrolidine groups can interact with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Cyanopyridine: Similar structure but lacks the fluoropyrrolidine moiety.
3-Fluoropyridine: Contains a fluorine atom but lacks the cyano and pyrrolidine groups.
4-Cyanopyridine: Similar to 1-(4-Cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide but without the fluoropyrrolidine group.
Uniqueness: this compound is unique due to the combination of the cyano group, fluoropyrrolidine moiety, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11FN4O |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
1-(4-cyanopyridin-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H11FN4O/c12-11(10(14)17)2-4-16(7-11)9-5-8(6-13)1-3-15-9/h1,3,5H,2,4,7H2,(H2,14,17) |
InChI Key |
XNCLLKNUKPBYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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